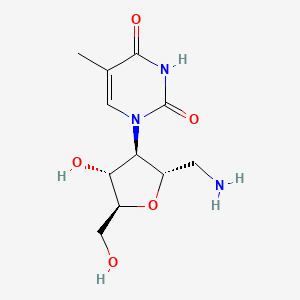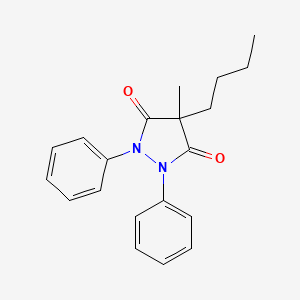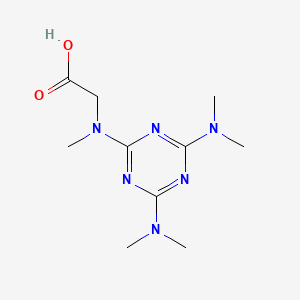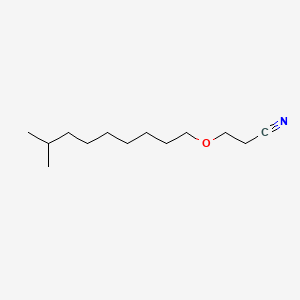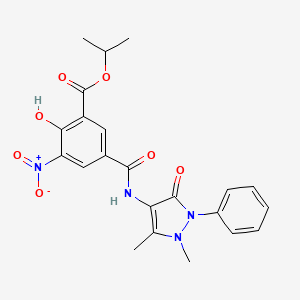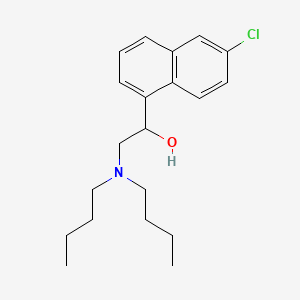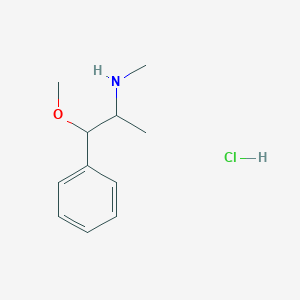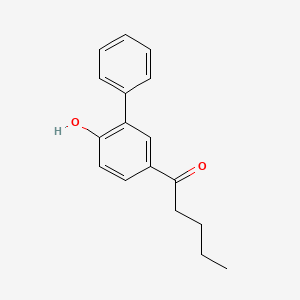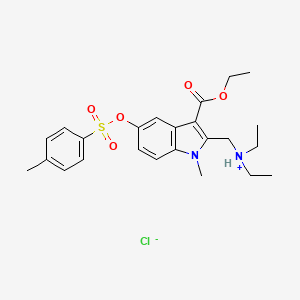
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride is a synthetic compound with a complex structure. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The tosyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized indole derivatives .
Applications De Recherche Scientifique
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Known for its use in peptide synthesis and protein crosslinking.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and byproduct properties.
Diisopropylcarbodiimide (DIC): Used in organic synthesis with distinct reactivity and handling characteristics.
Uniqueness
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
88461-80-7 |
|---|---|
Formule moléculaire |
C24H31ClN2O5S |
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
[3-ethoxycarbonyl-1-methyl-5-(4-methylphenyl)sulfonyloxyindol-2-yl]methyl-diethylazanium;chloride |
InChI |
InChI=1S/C24H30N2O5S.ClH/c1-6-26(7-2)16-22-23(24(27)30-8-3)20-15-18(11-14-21(20)25(22)5)31-32(28,29)19-12-9-17(4)10-13-19;/h9-15H,6-8,16H2,1-5H3;1H |
Clé InChI |
CZZPXWORFZRLMK-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=C(C2=C(N1C)C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


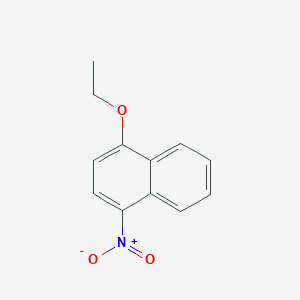
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)



![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
